molecular formula C28H27N3O3 B2773646 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866810-99-3

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2773646
CAS No.: 866810-99-3
M. Wt: 453.542
InChI Key: GMYGYNRXLUVBFE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-17-10-11-19(12-18(17)2)27-22-16-31(15-20-8-6-7-9-24(20)32-3)23-14-26(34-5)25(33-4)13-21(23)28(22)30-29-27/h6-14,16H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYGYNRXLUVBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to improved yields and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and development.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C₃₁H₃₃N₁O₆
  • Molecular Weight : 515.6 g/mol
  • IUPAC Name : 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity. Notably, pyrazoloquinolines are known for their potential as:

  • Anticancer Agents : Research indicates that derivatives of pyrazoloquinoline can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Investigations into the antimicrobial properties of this compound have revealed effectiveness against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Neuroscience

The psychoactive potential of related compounds has led to exploration in neuroscience. The compound may influence neurotransmitter systems, which could be beneficial for:

  • Anxiolytic and Antidepressant Effects : Preliminary studies suggest that pyrazoloquinolines may modulate serotonin and dopamine receptors, offering a pathway for developing new anxiolytic and antidepressant medications.

Synthetic Chemistry

The synthesis of this compound involves complex organic reactions that can serve as a model for developing other derivatives. Its synthesis typically includes:

  • Multistep Synthesis : The synthetic route often involves the formation of key intermediates through reactions such as nucleophilic substitutions and cyclizations.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and antimicrobial properties ,
NeurosciencePossible anxiolytic and antidepressant effects
Synthetic ChemistryModel for multistep synthesis in organic chemistry ,

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazoloquinoline derivatives, including the target compound, demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of target proteins, disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenylacetic acid
  • 3,4-Dimethylphenylmethanol
  • 2,3-Dimethyl-4-methoxybenzyl alcohol

Uniqueness

Compared to similar compounds, 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline stands out due to its unique pyrazoloquinoline core, which imparts distinct biological activities and potential therapeutic applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for various research applications.

Biological Activity

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are noted for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features multiple aromatic rings and methoxy groups, contributing to its unique chemical properties. The IUPAC name is this compound, and its molecular formula is C28H27N3O3C_{28}H_{27}N_3O_3 .

The biological activity of this compound involves interactions with specific molecular targets. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and apoptosis pathways. Notably, its mechanism includes:

  • Enzyme Inhibition : The compound may inhibit xanthine oxidase and other enzymes related to oxidative stress .
  • Anticancer Activity : Preliminary studies indicate that it can induce apoptosis in cancer cells by modulating p53 pathways .

Antimicrobial Properties

Research indicates that pyrazoloquinolines exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Anticancer Potential

Several studies have highlighted the anticancer properties of similar compounds within the pyrazoloquinoline class. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundVarious cancer lines (e.g., ALL)0.3–1.2Induces apoptosis via p53 modulation
MX69 (related compound)ALL and NB lines0.3Dual inhibition of MDM2 and XIAP

This table illustrates the potency of related compounds in inducing cytotoxicity in cancer cells.

Neurotoxicity Studies

Research on related dimethyl-substituted compounds suggests accelerated neurotoxicity due to enhanced protein crosslinking and pyrrole formation . While direct evidence for neurotoxic effects from this specific compound is limited, caution is advised based on structural similarities.

Case Studies

  • Study on Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against leukemia cell lines with an IC50 value comparable to established anticancer agents .
  • Xanthine Oxidase Inhibition : In vitro studies have shown that this compound can inhibit xanthine oxidase activity effectively, which is critical for managing conditions like gout and hyperuricemia .

Q & A

Q. What are the standard synthetic routes for this pyrazoloquinoline derivative?

The compound is synthesized via multi-step reactions, including:

  • Suzuki–Miyaura coupling for introducing aryl groups (e.g., 3,4-dimethylphenyl) .
  • Cyclocondensation of substituted hydrazines with quinoline precursors under reflux in solvents like acetic acid or DMF .
  • Methylation of hydroxyl groups using iodomethane or dimethyl sulfate in basic conditions . Key reagents include ethyl 4-ethoxybenzoate, methoxybenzaldehyde, and Pd catalysts for cross-coupling .

Q. Which analytical techniques are essential for confirming its molecular structure?

  • NMR spectroscopy : Assigns substituent positions via chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves 3D conformation and bond angles .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the key physical and chemical properties relevant to experimental design?

  • Solubility : Limited in water but soluble in DMSO or DMF, requiring solvent optimization for biological assays .
  • Melting point : Typically >250°C, indicating thermal stability during synthesis .
  • Chemical stability : Susceptible to hydrolysis under strong acidic/basic conditions; monitor via HPLC .

Advanced Research Questions

Q. How can low yields in the final cyclization step be resolved?

  • Catalyst optimization : Use Pd(OAc)₂ with ligands like SPhos to enhance coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates .
  • Temperature control : Maintain 80–100°C to prevent side reactions .

Q. How do substituents (e.g., 3,4-dimethylphenyl vs. methoxy groups) influence biological activity?

  • Structure-Activity Relationship (SAR) :
  • 3,4-Dimethylphenyl : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
  • Methoxy groups : Increase electron density on the quinoline core, improving binding to enzymes like COX-2 .
    • Comparative assays : Test analogs with substituted phenyl groups to quantify IC₅₀ shifts in enzyme inhibition .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Dose-response curves : Replicate experiments with logarithmic concentration ranges to confirm EC₅₀ reproducibility .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
  • DFT calculations : Optimize electron distribution to identify reactive sites for functionalization .

Q. How can oxidative degradation pathways be characterized during storage?

  • Forced degradation studies : Expose to H₂O₂ (3%) or UV light and monitor via LC-MS for quinoline ring oxidation products .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and compare degradation profiles .

Q. What strategies improve selectivity for cancer vs. inflammatory targets?

  • Selective functionalization : Introduce fluorine at position 8 to enhance kinase inhibition (see fluorinated analogs in ).
  • Proteomic profiling : Use SILAC-based mass spectrometry to identify off-target binding .

Q. How to design in vivo studies for pharmacokinetic profiling?

  • Dosing routes : Intraperitoneal administration in murine models to assess bioavailability .
  • Metabolite tracking : Use LC-MS/MS to detect phase I/II metabolites in plasma and liver microsomes .

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